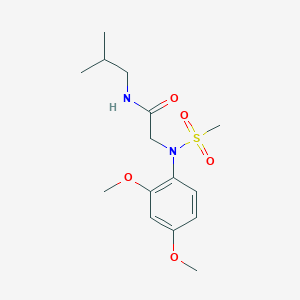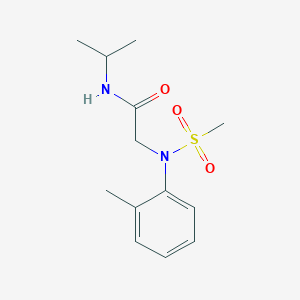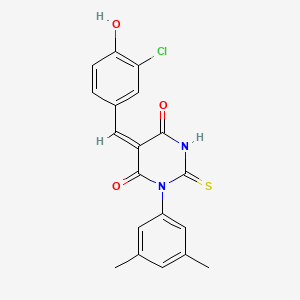
N~2~-(2,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide
説明
N~2~-(2,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. The compound was first isolated from the Australian plant, Duboisia myoporoides, and has since been synthesized in the laboratory using a variety of methods. DMXAA has shown promise as a potential cancer therapy due to its ability to induce tumor necrosis and inhibit angiogenesis.
作用機序
DMXAA has been shown to activate the STING (Stimulator of Interferon Genes) pathway, leading to the production of interferon-beta and other cytokines. This activation leads to the induction of tumor necrosis and inhibition of angiogenesis, ultimately resulting in tumor cell death.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects, including the activation of the STING pathway, induction of cytokine production, and inhibition of angiogenesis. DMXAA has also been shown to have anti-inflammatory effects, as well as the ability to modulate the immune system.
実験室実験の利点と制限
DMXAA has several advantages for lab experiments, including its ability to induce tumor necrosis and inhibit angiogenesis in a variety of tumor models. However, there are also limitations to its use, including the need for high concentrations of the drug and the potential for toxicity at these concentrations.
将来の方向性
There are several potential future directions for the study of DMXAA, including the development of more potent analogs, the investigation of its use in combination with other cancer therapies, and the exploration of its use in other disease models. Additionally, further research is needed to understand the mechanism of action of DMXAA and to identify potential biomarkers for patient selection.
科学的研究の応用
DMXAA has been extensively studied for its anti-tumor properties in preclinical and clinical studies. In preclinical studies, DMXAA has been shown to induce tumor necrosis and inhibit angiogenesis in a variety of tumor models, including melanoma, lung cancer, and colon cancer. In clinical studies, DMXAA has shown promise as a potential cancer therapy, with some patients showing partial or complete responses to the drug.
特性
IUPAC Name |
2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-11(2)9-16-15(18)10-17(23(5,19)20)13-7-6-12(21-3)8-14(13)22-4/h6-8,11H,9-10H2,1-5H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTLIATUVXHAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=C(C=C(C=C1)OC)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3918303.png)
![N-(2-methoxy-4-{[5-(4-nitrophenyl)-2-furoyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B3918312.png)
![N-(2-methoxybenzyl)-N-(2-methoxy-1-methylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3918316.png)
![1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3918319.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-nitrobenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3918326.png)
![N~1~-(sec-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3918328.png)
![4-[3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3918336.png)

![N~1~-allyl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3918349.png)

![2-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3918369.png)
![N-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918375.png)
![1-(2-ethylphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3918383.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylbenzyl)thio]acetohydrazide](/img/structure/B3918390.png)